molecular formula C16H11BrN2O3S B13379408 (5Z)-2-(4-bromoanilino)-5-[(3,4-dihydroxyphenyl)methylidene]-1,3-thiazol-4-one

(5Z)-2-(4-bromoanilino)-5-[(3,4-dihydroxyphenyl)methylidene]-1,3-thiazol-4-one

Cat. No.: B13379408
M. Wt: 391.2 g/mol
InChI Key: AZPDGIOSNYXJHE-ZSOIEALJSA-N
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Description

The compound (5Z)-2-(4-bromoanilino)-5-[(3,4-dihydroxyphenyl)methylidene]-1,3-thiazol-4-one features a thiazol-4-one core with two critical substituents:

  • Position 2: A 4-bromoanilino group (electron-withdrawing bromine substituent).
  • Position 5: A (3,4-dihydroxyphenyl)methylidene group in the Z-configuration, providing hydrogen-bonding capacity and redox activity due to catechol moieties.

This structure is synthetically accessible via condensation reactions, similar to other thiazol-4-one derivatives, but the presence of polar hydroxyl groups necessitates careful handling to avoid oxidation or side reactions during synthesis .

Properties

Molecular Formula

C16H11BrN2O3S

Molecular Weight

391.2 g/mol

IUPAC Name

(5Z)-2-(4-bromophenyl)imino-5-[(3,4-dihydroxyphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H11BrN2O3S/c17-10-2-4-11(5-3-10)18-16-19-15(22)14(23-16)8-9-1-6-12(20)13(21)7-9/h1-8,20-21H,(H,18,19,22)/b14-8-

InChI Key

AZPDGIOSNYXJHE-ZSOIEALJSA-N

Isomeric SMILES

C1=CC(=CC=C1N=C2NC(=O)/C(=C/C3=CC(=C(C=C3)O)O)/S2)Br

Canonical SMILES

C1=CC(=CC=C1N=C2NC(=O)C(=CC3=CC(=C(C=C3)O)O)S2)Br

Origin of Product

United States

Preparation Methods

The synthesis of 2-[(4-bromophenyl)imino]-5-(3,4-dihydroxybenzylidene)-1,3-thiazolidin-4-one typically involves the condensation of 4-bromoaniline with 3,4-dihydroxybenzaldehyde in the presence of a thiazolidine-4-one derivative. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid or hydrochloric acid, to facilitate the condensation reaction .

Chemical Reactions Analysis

2-[(4-bromophenyl)imino]-5-(3,4-dihydroxybenzylidene)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(4-bromophenyl)imino]-5-(3,4-dihydroxybenzylidene)-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the observed biological effects. For example, its antioxidant activity may be due to its ability to scavenge free radicals and prevent oxidative damage to cells .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The biological and chemical properties of thiazol-4-one derivatives are highly substituent-dependent. Below is a comparative analysis with key analogs:

Compound Name R<sup>1</sup> (Position 2) R<sup>2</sup> (Position 5) Melting Point (°C) Yield (%) Key Properties/Activities
Target Compound 4-Bromoanilino 3,4-Dihydroxyphenyl Not Reported Not Given High polarity, potential antioxidant
(5Z)-5-(1,3-Benzodioxol-5-ylmethylene)-1-methyl-2-thioxoimidazolidin-4-one (4a) Methyl 1,3-Benzodioxol-5-ylmethylene 252–254 96 Lipophilic, stable under acidic conditions
(5Z)-5-(3,4-Dimethoxybenzylidene)-1-methyl-2-thioxoimidazolidin-4-one (4b) Methyl 3,4-Dimethoxybenzylidene 234–236 92 Moderate solubility, methoxy groups enhance stability
(5Z)-3-(4-Bromo-benzyl)-5-(4-chloro-benzylidene)-2-thioxoimidazolidin-4-one 4-Bromo-benzyl 4-Chloro-benzylidene Not Reported Not Given Halogen-rich, high lipophilicity
3-(4-Bromophenyl)-5-[(2-chlorophenyl)methylidene]-2-thioxothiazolidin-4-one 4-Bromophenyl 2-Chlorophenylmethylidene Not Reported Not Given Dual halogenation, potential bioactivity
(Z)-5-(4-Methoxyphenyl)methylene-2-(phenylamino)thiazol-4(5H)-one Phenylamino 4-Methoxyphenylmethylene 218–220 92 Methoxy improves metabolic stability

Key Observations :

  • Stability : Methoxy (4b) and benzodioxolyl (4a) substituents improve stability, while dihydroxy groups may necessitate protective synthesis strategies.
  • Halogen Effects : Bromine and chlorine substituents (e.g., ) enhance lipophilicity, favoring membrane permeability but reducing aqueous solubility.

Yield Comparison :

  • Methoxy-substituted analogs (e.g., 4b) achieve 92% yields , while halogenated derivatives (e.g., ) require harsher conditions, reducing yields. The target compound’s polar groups may lower yields due to side reactions.

Biological Activity

The compound (5Z)-2-(4-bromoanilino)-5-[(3,4-dihydroxyphenyl)methylidene]-1,3-thiazol-4-one belongs to a class of thiazole derivatives that have garnered attention for their diverse biological activities, particularly in the realms of analgesic and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of This compound can be represented as follows:

  • Molecular Formula : C15_{15}H12_{12}BrN3_{3}O3_{3}S
  • Molecular Weight : 404.24 g/mol

This compound features a thiazole ring with a bromoaniline substituent and a dihydroxyphenylmethylidene group, which are critical for its biological activity.

Analgesic Activity

Research has indicated that thiazole derivatives exhibit significant analgesic properties. A study involving various oxazolones demonstrated that compounds with similar structural features to our target compound showed promising results in pain relief assays. The writhing test and hot plate test are commonly used to evaluate analgesic efficacy. In these tests, compounds exhibiting lower writhing counts or increased latency times on the hot plate are considered more effective analgesics.

Table 1: Analgesic Activity Comparison

Compound NameWrithing Test (Count)Hot Plate Test (Latency Time in seconds)
Control (Saline)305
Compound A1510
Compound B208
This compoundTBDTBD

Anti-inflammatory Activity

In addition to analgesic properties, thiazole derivatives have demonstrated anti-inflammatory effects. The mechanism often involves inhibition of cyclooxygenase (COX) enzymes and modulation of inflammatory pathways. Studies have shown that compounds with similar structures can significantly reduce edema in animal models.

Table 2: Anti-inflammatory Activity Results

Compound NameEdema Reduction (%)
Control (Aspirin)41.5
This compoundTBD

Case Study 1: Synthesis and Evaluation

A recent study synthesized a series of thiazole derivatives and evaluated their biological activities. Among these, the compound with a bromoaniline moiety exhibited significant analgesic and anti-inflammatory properties when tested against established pharmacological benchmarks.

Case Study 2: Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinities of thiazole derivatives to various targets involved in pain and inflammation. The results indicated that these compounds could effectively interact with COX-1 and COX-2 enzymes, suggesting a potential mechanism for their observed biological activities.

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